![molecular formula C38H54N2O11 B1221788 Delavaine A CAS No. 109291-57-8](/img/structure/B1221788.png)
Delavaine A
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Overview
Description
Delavaine A is a diterpenoid.
Scientific Research Applications
Anti-Inflammatory Effects
Delavatine A, an isoquinoline alkaloid isolated from I. delavayi, exhibits significant anti-inflammatory effects. It has been found to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-a (TNF-a), and interleukins (IL-6, IL-1β) in BV-2 microglial cells. This suppression is attributed to the inhibition of regulatory genes such as inducible NO synthase (iNOS) and cycloxygenase-2 (COX-2). Delavatine A also decreases the activation of nuclear factor-κB (NF-κB) in these cells, which is a crucial pathway in inflammatory responses (Qing-Sheng Xie et al., 2018).
Synthesis and Stereochemical Assignment
The total synthesis and stereochemical assignment of Delavatine A have been achieved, enabling the exploration of its potential applications. Innovative techniques like Rh-catalyzed asymmetric hydrogenation and kinetic resolution through Pd-catalyzed triflamide-directed C-H olefination were used in this synthesis. This process has expanded the understanding of Delavatine A's structure and potential for pharmacological use (Zhongyin Zhang et al., 2017).
Cytotoxic Effects
Delavatine A has exhibited considerable cytotoxicity against a range of cancer cell lines. Its structure as a cyclopenta[de]isoquinoline alkaloid and its bioactive properties suggest potential applications in cancer research and treatment (Zhongyin Zhang et al., 2016).
Neuroprotective Properties
Delavatine A has shown potential in protecting neuronal cells. Studies using oxygen and glucose deprivation/reperfusion (OGD/R)-injured PC12 cell and rat models have demonstrated that Delavatine A can ameliorate cell injury and improve brain ischemia/reperfusion damage. Its neuroprotection is attributed to the suppression of the MKK7/JNK signaling pathway (Shanshan Li et al., 2022).
properties
CAS RN |
109291-57-8 |
---|---|
Product Name |
Delavaine A |
Molecular Formula |
C38H54N2O11 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-2-methyl-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C38H54N2O11/c1-8-40-18-35(19-51-33(43)21-11-9-10-12-24(21)39-32(42)20(2)15-27(41)48-5)14-13-26(47-4)37-23-16-22-25(46-3)17-36(44,28(23)29(22)49-6)38(45,34(37)40)31(50-7)30(35)37/h9-12,20,22-23,25-26,28-31,34,44-45H,8,13-19H2,1-7H3,(H,39,42)/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |
InChI Key |
JCUPDVBWNHFOAD-LVBPXUMQSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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